molecular formula C15H15N3O2 B147717 Methyl red CAS No. 493-52-7

Methyl red

Cat. No.: B147717
CAS No.: 493-52-7
M. Wt: 269.30 g/mol
InChI Key: CEQFOVLGLXCDCX-UHFFFAOYSA-N
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Description

Methyl red, also known as 2-[(4-dimethylamino)phenyl]diazenylbenzoic acid, is an azo dye that is commonly used as a pH indicator. It appears as a dark red crystalline powder and changes color depending on the pH of the solution it is in. In acidic solutions (pH < 4.4), it turns red, while in basic solutions (pH > 6.2), it turns yellow. Between these pH values, it appears orange .

Mechanism of Action

Target of Action

Methyl red, also known as C.I. Acid Red 2, is primarily used as a pH indicator in various applications . Its primary target is the pH of the solution it is introduced into. It is particularly effective in identifying changes in acidic conditions .

Mode of Action

this compound operates by changing color in response to changes in pH. It is an azo dye that turns red in acidic solutions (pH under 4.4), yellow in alkaline solutions (pH over 6.2), and orange in neutral solutions (pH between 4.4 and 6.2) . This color change is due to the protonation of the dye, causing it to adopt a hydrazone/quinone structure .

Biochemical Pathways

In the context of microbiology, this compound is used in the this compound test (MR test), which identifies bacteria that produce stable acids through the mixed acid fermentation of glucose . The bacteria metabolize glucose to pyruvic acid, which is further metabolized to other acids such as lactic, acetic, and formic acids . The production of these acids decreases the pH of the medium, triggering the color change in this compound .

Result of Action

The primary result of this compound’s action is a visible color change that indicates the pH of the solution it is in . In a microbiological context, a red color in the MR test indicates that the bacteria have produced enough acid to lower the pH of the medium to 4.4 or below, signifying a positive test . A yellow color indicates less acid production, signifying a negative test .

Action Environment

The action of this compound is highly dependent on the pH of its environment. Its effectiveness as a pH indicator is also influenced by temperature and the presence of other ions in the solution . Furthermore, the color change in this compound is most distinct in a pH range of 4.4 to 6.2 .

Biochemical Analysis

Biochemical Properties

Methyl red plays a significant role in biochemical reactions, particularly in the identification of bacteria that produce stable acids by mechanisms of mixed acid fermentation of glucose . This process is detected using the this compound (MR) test . The MR test is used to identify enteric bacteria based on their pattern of glucose metabolism . All enterics initially produce pyruvic acid from glucose metabolism. Some enterics subsequently use the mixed acid pathway to metabolize pyruvic acid to other acids, such as lactic, acetic, and formic acids .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed in its role as a pH indicator. The color change of this compound in different pH conditions can indicate the metabolic activity of certain bacterial cells

Molecular Mechanism

The molecular mechanism of this compound is primarily associated with its role as a pH indicator. The color of this compound is pH-dependent because protonation causes it to adopt a hydrazone/quinone structure . This property allows this compound to indicate the pH of a solution, thereby providing insights into the metabolic activities of certain bacterial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used in the MR test to identify bacteria producing stable acids by mechanisms of mixed acid fermentation of glucose . The test is conducted over a period of 2-5 days, during which the production of acidic end-products can indicate active bacterial growth . A lack of acid production can indicate bacterial death or inhibition .

Metabolic Pathways

This compound is involved in the mixed acid fermentation pathway in certain bacterial cells . In this pathway, bacteria metabolize pyruvic acid, a product of glucose metabolism, into other acids such as lactic, acetic, and formic acids .

Preparation Methods

Methyl red is synthesized through a diazotization reaction. The process involves the following steps:

The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and ensure a high yield of the final product.

Chemical Reactions Analysis

Methyl red undergoes several types of chemical reactions:

Scientific Research Applications

Methyl red has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl red is similar to other azo dyes and pH indicators, such as:

    Methyl Orange: Like this compound, methyl orange is an azo dye used as a pH indicator. It changes color from red in acidic solutions to yellow in basic solutions.

    Phenolphthalein: This is another common pH indicator that changes from colorless in acidic solutions to pink in basic solutions.

    Bromothymol Blue: This indicator changes from yellow in acidic solutions to blue in basic solutions.

This compound’s unique transition range and distinct color change make it particularly useful for specific analytical and research applications where other indicators might not be as effective.

Properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid
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InChI

InChI=1S/C15H15N3O2/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20/h3-10H,1-2H3,(H,19,20)
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InChI Key

CEQFOVLGLXCDCX-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O
Source PubChem
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Molecular Formula

C15H15N3O2
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Related CAS

845-10-3 (hydrochloride salt)
Record name o-Methyl red
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DSSTOX Substance ID

DTXSID1042154, DTXSID90859408
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Record name 2-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
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Molecular Weight

269.30 g/mol
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Physical Description

Violet crystals; [Sax]
Record name Methyl Red
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Solubility

ALMOST INSOL IN WATER; SOL IN ALC & ACETIC ACID, SOL IN VERY HOT ACETONE, BENZENE; SOL IN CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN LIPIDS
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Vapor Pressure

0.00000014 [mmHg]
Record name Methyl Red
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Color/Form

GLISTENING, VIOLET CRYSTALS FROM TOLUENE, VIOLET OR RED PRISMS (TOLUENE OR BENZENE); NEEDLES (AQ ACETIC ACID); LEAF (DILUTED ALC)

CAS No.

493-52-7
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Record name Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-
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Record name METHYL RED
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Melting Point

181-182 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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